molecular formula C10H20N2Si B8399086 1-methyl-2-(triethylsilyl)-1H-imidazole

1-methyl-2-(triethylsilyl)-1H-imidazole

Cat. No.: B8399086
M. Wt: 196.36 g/mol
InChI Key: JPBUWNCKKLDKEK-UHFFFAOYSA-N
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Description

1-Methyl-2-(triethylsilyl)-1H-imidazole is a substituted imidazole featuring a triethylsilyl (SiEt₃) group at the C-2 position and a methyl group at the N-1 position.

Properties

Molecular Formula

C10H20N2Si

Molecular Weight

196.36 g/mol

IUPAC Name

triethyl-(1-methylimidazol-2-yl)silane

InChI

InChI=1S/C10H20N2Si/c1-5-13(6-2,7-3)10-11-8-9-12(10)4/h8-9H,5-7H2,1-4H3

InChI Key

JPBUWNCKKLDKEK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=NC=CN1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Substituent Analysis

Table 1: Key Structural Features of Selected 1-Methyl-2-Substituted-1H-imidazoles
Compound Name Substituent (C-2 Position) Molecular Weight (g/mol) Key Properties References
1-Methyl-2-(triethylsilyl)-1H-imidazole SiEt₃ ~239.5* High lipophilicity, steric bulk Inferred
1-Methyl-2-(tributylstannyl)-1H-imidazole SnBu₃ 371.15 Organometallic, used in proteomics
1-Methyl-2-(methylthio)-1H-imidazole SMe 128.20 Moderate lipophilicity, thioether stability
1-Methyl-2-(4-nitrophenyl)-1H-imidazole 4-NO₂-C₆H₄ 217.21 Electron-withdrawing, fluorophore potential
1-Methyl-2-styryl-1H-imidazole CH₂CHPh 198.26 Conjugated π-system, alkenyl reactivity

*Calculated based on molecular formula C₉H₁₇N₂Si.

Key Observations :

  • Triethylsilyl vs. Tributylstannyl: The SnBu₃ group (MW 371.15) in imparts organometallic reactivity and toxicity concerns, whereas the SiEt₃ group (inferred) offers lower toxicity but similar steric demand .
  • Electron Effects : Aryl substituents like 4-nitrophenyl () enhance electron-withdrawing properties, contrasting with the electron-donating nature of silyl or alkylthio groups .
Stability and Reactivity
  • Hydrolysis Sensitivity : Silyl groups (e.g., SiEt₃) are prone to hydrolysis under acidic or aqueous conditions, contrasting with the hydrolytic stability of methylthio or aryl groups .
  • Steric Effects : Bulky substituents like SiEt₃ may hinder nucleophilic attack at C-2, whereas smaller groups (e.g., SMe) allow for further functionalization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP* (Predicted)
This compound N/A Low water solubility ~3.5
1-Methyl-2-(tributylstannyl)-1H-imidazole N/A Sparingly soluble in water ~5.2
1-Methyl-2-(4-nitrophenyl)-1H-imidazole 168–171 Soluble in toluene/EtOAc (90:10) ~2.8
1-Methyl-2-(methylthio)-1H-imidazole N/A Moderate in ethanol ~1.2

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Trends :

  • Lipophilicity increases with larger substituents (SnBu₃ > SiEt₃ > SMe).
  • Aromatic substituents (e.g., 4-nitrophenyl) enhance crystallinity, as seen in .

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